Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) Compared with Unfluorinated and Furan-2-yl Analogs
The target compound exhibits a computed XLogP3-AA of 1.9, which is lower than that of the furan-2-yl regioisomer (e.g., 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, predicted to have a slightly higher logP due to altered heterocyclic dipole orientation) and markedly lower than unfluorinated propyl or butyl sulfonamide analogs (predicted XLogP3-AA values typically >2.5) [1]. This moderate lipophilicity may balance membrane permeability with aqueous solubility, a parameter often correlated with improved pharmacokinetic profiles in lead optimization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Unfluorinated propyl sulfonamide analogs (XLogP3-AA >2.5, predicted); furan-2-yl regioisomer (XLogP3-AA slightly higher, predicted) |
| Quantified Difference | Target compound XLogP3-AA is approx. 0.6–1.5 log units lower than unfluorinated alkyl sulfonamide comparators |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, the lower lipophilicity of the target compound relative to unfluorinated analogs may reduce non-specific binding and phospholipidosis risk, making it a more attractive starting point for fragment-based or lead-like screening libraries.
- [1] PubChem Compound Summary for CID 119106266, 3,3,3-Trifluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level evidence linking lower logP to improved developability profiles.) View Source
